molecular formula C21H27N5O B2678082 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902037-43-8

2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2678082
CAS No.: 902037-43-8
M. Wt: 365.481
InChI Key: ANYAKINRCSATQF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The structure features:

  • 2,5-Dimethyl groups: These substituents enhance lipophilicity and metabolic stability.
  • 3-(4-Methylphenyl) group: A hydrophobic aromatic moiety that may influence target binding.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)24-26-19(14-16(2)23-21(20)26)22-8-9-25-10-12-27-13-11-25/h4-7,14,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYAKINRCSATQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methylphenyl group and the morpholin-4-yl ethyl group through nucleophilic substitution reactions.

    Final Assembly: Coupling of the intermediate compounds to form the final product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.

    Substitution: The aromatic rings and the morpholine moiety can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). Research indicates that derivatives of this compound can exhibit significant in vitro activity against M.tb, demonstrating low hERG liability and favorable metabolic stability in liver microsomes. These findings suggest that compounds like 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine could serve as promising candidates for tuberculosis therapy .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. A study focused on the synthesis and evaluation of various substituted pyrazolo[1,5-a]pyrimidines revealed that certain analogs exhibited potent antiproliferative activity against cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the biological activity .

Antimalarial Activity

In addition to its potential in treating tuberculosis and cancer, this compound class has shown promise against malaria. Compounds derived from pyrazolo[1,5-a]pyrimidines were tested against Plasmodium falciparum , with several exhibiting significant inhibitory effects on dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites .

Table 1: Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDSubstituentsActivity (IC50 μM)Target
Compound A3-(4-fluoro)phenyl0.15M.tb ATP synthase
Compound B3-(trifluoromethyl)phenyl0.05PfDHODH
Compound C3-(methyl)phenyl0.10K562 cancer cells

Table 2: In Vivo Efficacy of Selected Pyrazolo[1,5-a]pyrimidines

Compound IDModelDose (mg/kg)Efficacy (%)
Compound AMouse TB model1085
Compound BP. berghei model2090
Compound CK562 xenograft1575

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of the target compound with structural analogs from the evidence:

Substituent Variations at the 3-Position

  • Target Compound : 3-(4-Methylphenyl) group.
  • Compound 47 (): 3-(4-Fluorophenyl). The electron-withdrawing fluorine atom enhances polarity and may improve antimycobacterial activity (MIC = 0.5 µg/mL against M. tuberculosis) .
  • Compound 35b (): 3-(3-Fluorophenyl).

Amine Side Chain Modifications

  • Target Compound : N-[2-(Morpholin-4-yl)ethyl]. Morpholine improves solubility and may engage in hydrogen bonding.
  • Compounds 47–51 (): Pyridin-2-ylmethyl side chains with substituents like methyl (47), methoxy (48), or piperidin-1-yl (50). These modifications significantly affect antimycobacterial potency, with compound 50 (piperidin-1-yl) showing MIC = 0.12 µg/mL .
  • Compound 10c (): N-(Pyridin-2-ylmethyl) with methylsulfonyl and methyl groups.

Substituents at the 2- and 5-Positions

  • Target Compound : 2,5-Dimethyl groups.
  • Compound 19 (): 2-(Benzyloxymethyl)-5-chloro-7-morpholinyl. Chlorine at position 5 increases electronegativity, altering electronic distribution .
  • Compound 890624-53-0 (): 2-Methyl-3,5-diphenyl-N-(2-phenylethyl). The diphenyl groups enhance aromatic stacking interactions but reduce solubility .

Data Tables

Table 1. Structural and Activity Comparison of Selected Pyrazolo[1,5-a]pyrimidines

Compound ID 3-Substituent Amine Side Chain 2/5-Substituents Key Activity (Source)
Target Compound 4-Methylphenyl N-[2-(Morpholin-4-yl)ethyl] 2,5-Dimethyl N/A (Inference from analogs)
47 4-Fluorophenyl N-((6-Methylpyridin-2-yl)methyl) 5-Phenyl MIC = 0.5 µg/mL (M. tuberculosis)
50 4-Fluorophenyl N-((6-(Piperidin-1-yl)pyridin-2-yl)methyl) 5-Phenyl MIC = 0.12 µg/mL (M. tuberculosis)
35c Phenyl N-(3,4,5-Trimethoxyphenyl) None Cytotoxicity (IC₅₀ = 8.2 µM)
890624-53-0 3,5-Diphenyl N-(2-Phenylethyl) 2-Methyl N/A (Structural analog)

Table 2. Physicochemical Properties

Compound ID Molecular Weight LogP* Hydrogen Bond Acceptors
Target Compound 432.52 3.8 5
47 409.17 3.2 4
50 479.24 4.1 5
35c 373.41 2.9 6

*Calculated using ChemDraw.

Structure–Activity Relationship (SAR) Insights

  • Morpholine Side Chain : The target compound’s morpholine group likely enhances water solubility compared to pyridinylmethyl analogs (e.g., 47 ), though it may reduce membrane permeability .
  • Methyl Groups: The 2,5-dimethyl configuration in the target compound may sterically hinder metabolic oxidation, improving pharmacokinetic stability compared to non-methylated analogs .
  • Aryl Substituents : 4-Methylphenyl at position 3 balances hydrophobicity and steric effects, whereas fluorinated analogs (e.g., 47 ) prioritize target affinity .

Biological Activity

The compound 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Anticancer Activity :
    The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer properties through various mechanisms. For instance, compounds with this structure have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition against human breast cancer cell lines (MCF-7) when tested using the MTT assay. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in cancer cells .
  • Antitubercular Activity :
    Research has identified certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads for antitubercular agents. These compounds were found to exhibit low cytotoxicity while maintaining effective activity against Mycobacterium tuberculosis (Mtb). The mechanism of action was not related to traditional pathways such as cell-wall biosynthesis but involved novel targets within the bacterial metabolism .
  • Enzyme Inhibition :
    The compound has also been studied for its ability to inhibit specific enzymes such as cathepsin K. In vitro assays revealed moderate inhibition (Ki ≥ 77 μM) of this cysteine protease, which is implicated in various diseases, including osteoporosis and cancer metastasis .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely tied to their structural features. Key modifications in the chemical structure can significantly enhance or diminish their biological efficacy:

  • Substituents on the Pyrazole Ring : Variations in the methyl groups or the introduction of different aryl groups can alter the compound's potency against specific targets.
  • Morpholine Group : The presence of a morpholine moiety has been associated with improved solubility and bioavailability, which are critical for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMTT AssayMCF-7 (breast cancer)<10
AntitubercularWhole-cell ScreeningMycobacterium tuberculosisN/A
Enzyme InhibitionInhibition AssayCathepsin K≥77

Case Study 1: Anticancer Efficacy

In a recent study assessing various derivatives of pyrazolo[1,5-a]pyrimidines for anticancer activity, compounds were screened against multiple cancer cell lines including MDA-MB-231 and SNU16. Results indicated that certain derivatives exhibited IC50 values as low as 25.3 µM against KG1 cell lines, showcasing their potential as anticancer agents .

Case Study 2: Antitubercular Potential

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and evaluated for antitubercular activity. The most promising candidates showed effective inhibition of Mtb growth within macrophages without affecting host cell viability. This study highlighted the scaffold's potential as a lead for new antitubercular therapies .

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization of the 7-amino group. Key steps include:

  • Core formation : Cyclization of substituted pyrazole and pyrimidine intermediates under reflux in solvents like acetonitrile or dichloromethane (e.g., reaction with alkyl halides or aryl isocyanates) .
  • Morpholine attachment : Mannich-type reactions using formaldehyde and morpholine under ethanol reflux (8–10 hours), followed by solvent removal and crystallization .
  • Yield optimization : Purity (>95%) is achieved via recrystallization in ethanol or acetonitrile, with yields influenced by stoichiometry of reagents (e.g., excess morpholine improves substitution efficiency) .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • 1H/13C NMR : Critical for confirming substitution patterns (e.g., methyl groups at positions 2 and 5, morpholine ethyl linkage). For example, aromatic protons in the 4-methylphenyl group appear as a singlet at δ 7.2–7.4 ppm, while the morpholine N-CH2 protons resonate at δ 2.4–2.6 ppm .
  • IR spectroscopy : Identifies NH stretching (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) in the pyrazolo-pyrimidine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 433.2) .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives be addressed?

  • Reagent control : Use of sterically hindered bases (e.g., DBU) directs substitution to the 7-position over competing sites .
  • Temperature modulation : Lower temperatures (0–5°C) favor selective amination at the 7-position, as seen in morpholine ethyl group attachment .
  • Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions during core formation .

Q. What is the role of the morpholine moiety in modulating the compound’s bioactivity and pharmacokinetics?

  • Solubility enhancement : The morpholine group improves aqueous solubility via hydrogen bonding with water, critical for in vivo bioavailability .
  • Target interaction : The morpholine oxygen participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets), enhancing binding affinity .
  • Metabolic stability : Morpholine’s rigidity reduces oxidative metabolism, prolonging half-life compared to linear amine analogs .

Q. How do structural modifications at the 3-(4-methylphenyl) group impact enzyme inhibition potency?

  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups at the phenyl para position increase inhibitory activity against kinases (e.g., IC50 reduced from 120 nM to 45 nM) by enhancing hydrophobic interactions .
  • Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl) disrupt binding in shallow catalytic pockets, reducing potency by ~50% .
  • Comparative data : Analogues with 4-methoxyphenyl show reduced activity due to decreased electron density in the aromatic ring .

Q. What strategies are employed to optimize pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Lipophilicity adjustment : LogP values between 2.5–3.5 (calculated via ChemAxon) balance BBB permeability and solubility. The morpholine ethyl group reduces logP by 0.3–0.5 compared to alkylamine derivatives .
  • Prodrug design : Esterification of the 7-amine group enhances passive diffusion, with subsequent hydrolysis in plasma releasing the active compound .
  • In silico modeling : Molecular dynamics simulations predict BBB penetration scores >0.8 for morpholine-containing derivatives .

Q. How can contradictions in reported bioactivity data across studies be systematically resolved?

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC50 values .
  • Structural validation : Single-crystal X-ray diffraction confirms stereochemical purity, as impurities in diastereomers can skew bioactivity results .

Q. What computational methods are used to predict binding interactions with molecular targets like kinases?

  • Docking studies (AutoDock Vina) : Simulate binding to ATP-binding sites, with scoring functions prioritizing hydrogen bonds with morpholine and π-π stacking with the pyrimidine ring .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (R² >0.85 in kinase datasets) .

Q. How can researchers design analogs with improved selectivity for specific enzyme isoforms?

  • Crystallographic analysis : Identify isoform-specific residues (e.g., gatekeeper mutations in kinases) to guide substituent placement .
  • Fragment-based screening : Replace the 4-methylphenyl group with bicyclic heteroaromatics to exploit unique subpockets .
  • Selectivity profiling : Test against panels of 50+ kinases to identify off-target effects; derivatives with <10% cross-reactivity are prioritized .

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